

Solubility of 1-(Aminomethyl)cyclopropanol in different solvents

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Compound of Interest

Compound Name: 1-(Aminomethyl)cyclopropanol

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An In-depth Technical Guide to the Solubility of **1-(Aminomethyl)cyclopropanol** for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Understanding Solubility as a Cornerstone of Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most critical—and often underestimated—of these is solubility. A compound's ability to dissolve in various media governs everything from its performance in biological assays and ease of formulation to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. **1-(Aminomethyl)cyclopropanol**, a key structural motif and versatile building block in medicinal chemistry, is no exception. Its unique combination of a strained cyclopropyl ring, a basic aminomethyl group, and a polar hydroxyl group presents a distinct solubility profile that demands careful characterization.

This guide eschews a generic template, instead offering a deep, logical exploration into the solubility of **1-(Aminomethyl)cyclopropanol**. It is designed not merely as a repository of data but as a strategic manual for the practicing scientist. We will delve into the theoretical underpinnings of its solubility based on its physicochemical properties and provide robust, field-tested protocols for its empirical determination. The causality behind experimental choices is

explained, empowering researchers to not only execute these methods but to understand and adapt them.

Physicochemical Profile of 1-(Aminomethyl)cyclopropanol

A molecule's structure is the ultimate determinant of its physical properties. The solubility of **1-(Aminomethyl)cyclopropanol** is best understood by first examining its key structural and chemical attributes.

The presence of both a primary amine ($-\text{NH}_2$) and a hydroxyl ($-\text{OH}$) group makes **1-(Aminomethyl)cyclopropanol** a polar molecule with two hydrogen bond donors and two hydrogen bond acceptors.^{[1][2]} The calculated LogP value of -0.53 further suggests a preference for hydrophilic environments.^[1] These features strongly indicate that the compound will exhibit favorable solubility in polar protic solvents, such as water and lower-aliphatic alcohols (e.g., methanol, ethanol), with which it can form strong hydrogen bonds. Conversely, its solubility is expected to be limited in non-polar, aprotic solvents like hexanes or toluene.

Property	Value	Source
Molecular Formula	$\text{C}_4\text{H}_9\text{NO}$	[2] [3]
Molecular Weight	87.12 g/mol	[2] [3]
Boiling Point	153.7°C at 760 mmHg	[3]
Density	1.186 g/cm ³	[3]
Calculated LogP	-0.53	[1]
Predicted pKa	12.99 ± 0.20	[3]
Physical Form	Solid or semi-solid	[4]
Hydrogen Bond Donors	2	[1] [2]
Hydrogen Bond Acceptors	2	[1] [2]

Note: The predicted pKa appears unusually high for a primary amine. Experimental determination is recommended for accurate characterization.

The Overriding Influence of pH on Aqueous Solubility

For any ionizable compound, pH is the most critical variable governing aqueous solubility.^[5] **1-(Aminomethyl)cyclopropanol** possesses a basic aminomethyl group that can be protonated under acidic conditions to form a highly polar, water-soluble ammonium salt.^[6]

This equilibrium means that the solubility of **1-(Aminomethyl)cyclopropanol** is expected to be significantly higher in acidic aqueous solutions ($\text{pH} < \text{pK}_a$) compared to neutral or basic solutions.^[5] Characterizing this pH-solubility profile is essential for any application in biological systems, which are typically buffered around pH 7.4, or for oral drug delivery, where the compound will encounter the highly acidic environment of the stomach.

Caption: Ionization equilibrium of **1-(Aminomethyl)cyclopropanol**.

Experimental Determination of Solubility: Protocols and Rationale

While theoretical predictions are valuable, empirical measurement remains the gold standard. The choice between a kinetic or thermodynamic solubility assay depends on the stage of research.^{[7][8]} Kinetic assays are high-throughput and ideal for early discovery, while thermodynamic assays are lower-throughput but provide the true equilibrium solubility value, which is critical for later-stage development.^{[9][10]}

Protocol for High-Throughput Kinetic Solubility

This method is designed for rapid screening and provides an estimate of solubility under non-equilibrium conditions, which can be representative of situations where a compound is rapidly diluted into an aqueous environment from a concentrated stock (e.g., in high-throughput screening assays).^{[7][11]}

Methodology

- Stock Solution Preparation: Prepare a 10 mM stock solution of **1-(Aminomethyl)cyclopropanol** in 100% dimethyl sulfoxide (DMSO).
 - Causality: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, serving as a universal vehicle for introducing test compounds into aqueous

media.[12]

- Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations for generating a calibration curve.
- Assay Plate Preparation: In a separate 96-well plate, add 5 μ L of the 10 mM DMSO stock solution to a designated well(s).
- Buffer Addition & Incubation: Add 245 μ L of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the well, bringing the final volume to 250 μ L and the nominal concentration to 200 μ M. The final DMSO concentration is 2%.
 - Causality: Rapidly adding the aqueous buffer to the DMSO solution can cause less soluble compounds to precipitate out of solution. The system is then agitated to assess this "kinetic" solubility.[10]
- Equilibration: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.[9]
 - Causality: A 2-hour incubation is a standard duration for kinetic assays, allowing for precipitation to occur without necessarily reaching full thermodynamic equilibrium.[9]
- Separation of Undissolved Solid: Use a filter plate (e.g., 0.45 μ m pore size) to centrifuge the solution into a clean collection plate. This separates any precipitated solid from the dissolved compound.[9]
- Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or HPLC-UV, by comparing the response to the previously prepared calibration curve.[10]

Caption: Workflow for the kinetic solubility assay.

Protocol for Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This is the definitive method for determining the true solubility of a compound at equilibrium. It is more time- and resource-intensive but provides a highly accurate and reliable value essential for formulation and preclinical development.[8]

Methodology

- Compound Addition: Add an excess amount of solid **1-(Aminomethyl)cyclopropanol** to a series of glass vials.
 - Causality: An excess of solid material is required to ensure that a saturated solution is formed and that equilibrium can be established between the solid and dissolved states.[7]
- Solvent Addition: Add a precise volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol) to each vial.
- Equilibration: Seal the vials tightly and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours.
 - Causality: Extended incubation with constant agitation is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[10]
- Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Then, carefully withdraw a sample of the supernatant. For viscous or finely suspended solutions, centrifugation or filtration (using a filter compatible with the solvent) is required to remove all solid particles.
 - Causality: It is absolutely critical that no solid particles are carried over into the sample for analysis, as this would artificially inflate the measured concentration.
- Sample Dilution: Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method's calibration curve.
- Quantification: Analyze the concentration of the diluted supernatant using a validated HPLC-UV or LC-MS method.
- Calculation: Multiply the measured concentration by the dilution factor to determine the equilibrium solubility. The result is typically reported in mg/mL or μM .

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Data Interpretation and Reporting

For **1-(Aminomethyl)cyclopropanol**, a comprehensive solubility report should include data from a panel of solvents relevant to both chemical synthesis and biological testing. A pH-solubility profile, generated by performing the thermodynamic shake-flask method in a series of buffers from pH 2 to 10, is particularly insightful.

Example Data Table:

Solvent/Medium	Temperature (°C)	Method	Solubility (µg/mL)	Solubility (mM)
Water	25	Thermodynamic	Experimental Value	Calculated Value
PBS (pH 7.4)	25	Thermodynamic	Experimental Value	Calculated Value
SGF (pH 1.2)	37	Thermodynamic	Experimental Value	Calculated Value
Ethanol	25	Thermodynamic	Experimental Value	Calculated Value
Acetonitrile	25	Thermodynamic	Experimental Value	Calculated Value
DMSO	25	Thermodynamic	Experimental Value	Calculated Value
PBS (pH 7.4)	25	Kinetic	Experimental Value	Calculated Value

The data clearly illustrates the compound's solubility under different conditions, guiding formulation strategies, informing the design of in vivo studies, and providing a critical dataset for computational modeling and lead optimization efforts.

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